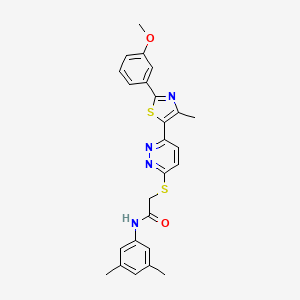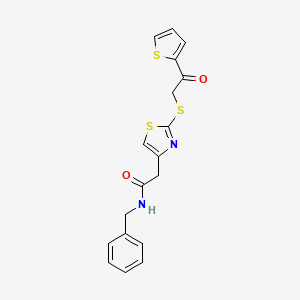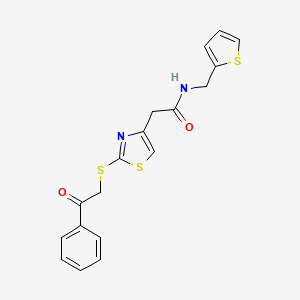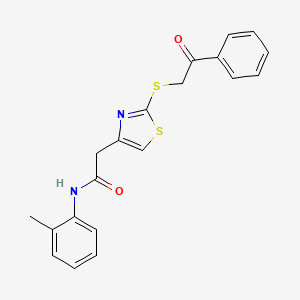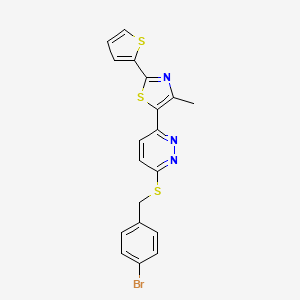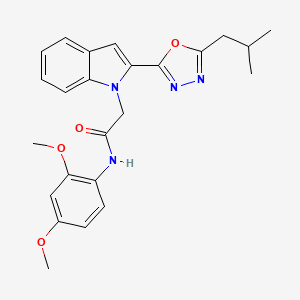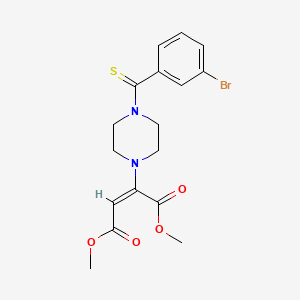
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate
説明
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate (DBM) is a chemical compound that has been extensively studied for its potential use in scientific research. DBM is a member of the maleimide family of compounds, which are known for their ability to interact with thiol groups in proteins and other biomolecules. In
作用機序
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a thiol-reactive compound that can interact with cysteine residues in proteins and other biomolecules. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been shown to form adducts with cysteine residues in the MDM2 protein, which disrupts the interaction between MDM2 and p53. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has also been shown to inhibit the activity of VEGFR by binding to a cysteine residue in the receptor.
Biochemical and Physiological Effects
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by inhibiting the activity of VEGFR.
実験室実験の利点と制限
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has several advantages for use in lab experiments, including its high potency and specificity for thiol groups in proteins and other biomolecules. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several potential future directions for research involving Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate, including the development of new drugs that target the MDM2-p53 interaction and the investigation of other protein-protein interactions that could be targeted by thiol-reactive compounds. In addition, Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate could be used to study the role of thiol groups in cellular signaling pathways and the development of new methods for the detection and quantification of thiol groups in proteins and other biomolecules. Finally, Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate could be used to investigate the potential use of thiol-reactive compounds in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a thiol-reactive compound that has been extensively studied for its potential use in scientific research. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been shown to be a potent inhibitor of the MDM2-p53 interaction and the activity of VEGFR, which makes it a promising candidate for the development of new drugs for cancer therapy. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has several advantages for use in lab experiments, including its high potency and specificity, but also has some limitations due to its potential toxicity and reactive nature. Future research involving Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate could lead to the development of new drugs and the investigation of the role of thiol groups in cellular signaling pathways.
科学的研究の応用
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been used in a variety of scientific research applications, including the study of protein-protein interactions, the development of new drugs, and the investigation of cellular signaling pathways. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been shown to be a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy. Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has also been used to develop new drugs that target the vascular endothelial growth factor receptor (VEGFR), which is involved in tumor angiogenesis.
特性
IUPAC Name |
dimethyl (E)-2-[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-23-15(21)11-14(17(22)24-2)19-6-8-20(9-7-19)16(25)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJVITALJQLPIR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



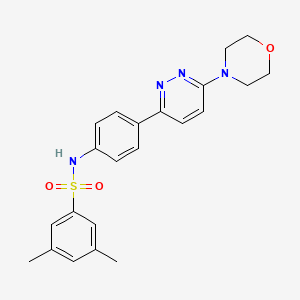
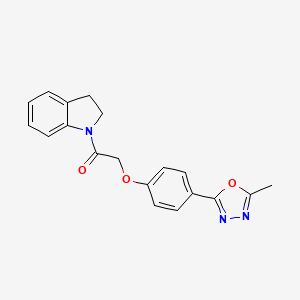

![2-ethoxy-5-isopropyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311852.png)
